N-propylpropanamide

Descripción general

Descripción

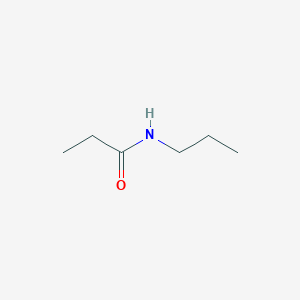

N-propylpropanamide, also known as N-Propylpropionamide, is an organic compound with the molecular formula C6H13NO . It is a mono-substituted amide .

Molecular Structure Analysis

The molecular structure of N-propylpropanamide consists of a propyl group (CH2CH2CH3) and a propanamide group (CH2CH2CONH2) . The InChI string representation isInChI=1S/C6H13NO/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3,(H,7,8) . Physical And Chemical Properties Analysis

N-propylpropanamide has a molecular weight of 115.17 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 216.9±8.0 °C at 760 mmHg, and a flash point of 114.5±3.4 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación

Toxicological Evaluation in Food and Beverage Applications

A study conducted by Arthur et al. (2015) evaluated the toxicological profile of N-propylpropanamide and its related compound for safety in food and beverage applications. The compounds demonstrated minimal oxidative metabolism, low absorption, rapid elimination, and no genotoxic concerns in in vitro and in vivo studies. Subchronic oral toxicity studies in rats indicated no observed adverse effect levels, supporting their safety for use in food and beverage applications (Arthur et al., 2015).

Influence on Testosterone Production

Chiao et al. (2002) investigated the effects of propylthiouracil, a compound related to N-propylpropanamide, on testosterone production in rat Leydig cells. The study found that propylthiouracil inhibited both basal and evoked testosterone release, affecting steroidogenic enzymes and diminishing mRNA expression of steroidogenic acute regulatory protein. This suggests a direct action on Leydig cells to diminish testosterone production (Chiao et al., 2002).

Neutrophil Oxidative Burst

Russo-Carbolante et al. (2005) explored the effect of propylthiouracil and thiamazole on the production of reactive oxygen species in human neutrophils. The study concluded that these compounds, at studied concentrations, had no direct effect on the oxidative burst of neutrophils, suggesting no impact on oxidative metabolism in this in vitro model (Russo-Carbolante et al., 2005).

Propiedades

IUPAC Name |

N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCRXLLWKQDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324266 | |

| Record name | N-Propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylpropanamide | |

CAS RN |

3217-86-5 | |

| Record name | N-Propylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

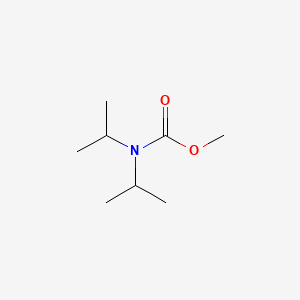

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-Propylpropanamide based on the provided research?

A1: While N-Propylpropanamide itself doesn't appear as a primary focus in these studies, it serves as a key structural component in compounds investigated for their flavor-enhancing properties. Specifically, 3-(4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yloxy)-2',2'-dimethyl-N-propylpropanamide is highlighted in several articles [, , ]. This suggests that the N-Propylpropanamide moiety might contribute to the sensory profile or molecular interactions relevant to flavor modulation.

Q2: How does mechanical stress affect the infrared spectrum of polymers containing amide groups, and how was N-Propylpropanamide used to study this?

A3: Research [] utilized N-Propylpropanamide as a model molecule for polyamides to simulate the impact of mechanical stress on their infrared spectra. Density functional theory calculations revealed that applying force on the polymer backbone, mimicking mechanical stress, leads to a redshift in vibrational modes involving C-N bonds. This shift arises from bond elongation and angle widening within the amide group. The study suggests that analyzing these spectral changes could help identify and quantify mechanical stress in polyamide materials.

Q3: Have there been any toxicological evaluations of compounds containing the N-Propylpropanamide moiety?

A4: Yes, at least one study [] focused on the toxicological evaluation of flavoring agents, including 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide. While the specific details of the findings aren't provided in the abstract, this highlights the importance of investigating the safety profile of compounds containing N-Propylpropanamide, especially when intended for human consumption.

Q4: Are there specific challenges in formulating compounds containing N-Propylpropanamide?

A5: While not directly addressed for N-Propylpropanamide, one study [] describes methods for preparing solid and liquid compositions containing 3-(4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yloxy)-2',2'-dimethyl-N-propylpropanamide using techniques like spray drying and rotary melting. The need for specialized formulation strategies suggests potential challenges in achieving desired stability, solubility, or bioavailability for compounds with this structural motif.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)

![Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate](/img/structure/B3051144.png)